molecular formula C12H14O4 B12024532 5-(2-Hydroxy-5-methylphenyl)-5-oxopentanoic acid CAS No. 4649-01-8

5-(2-Hydroxy-5-methylphenyl)-5-oxopentanoic acid

Cat. No.: B12024532
CAS No.: 4649-01-8
M. Wt: 222.24 g/mol
InChI Key: LSRKEDUXVFACQU-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-5-methylphenyl)-5-oxopentanoic acid is an organic compound characterized by the presence of a hydroxy group, a methyl group, and a ketone group attached to a phenyl ring, along with a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-5-methylphenyl)-5-oxopentanoic acid typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with a suitable reagent to introduce the pentanoic acid chain. One common method involves the use of a Grignard reagent, followed by oxidation to form the ketone group. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. Catalysts such as copper or nickel on alumina may be used to enhance the reaction efficiency and selectivity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-5-methylphenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of this compound derivatives with additional ketone or carboxylic acid groups.

    Reduction: Formation of 5-(2-Hydroxy-5-methylphenyl)-5-hydroxypentanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-(2-Hydroxy-5-methylphenyl)-5-oxopentanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-5-methylphenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxyphenylphosphonic acid: Similar structure with a phosphonic acid group instead of a pentanoic acid chain.

    2-Hydroxy-5-methylphenylbenzotriazole: Contains a benzotriazole ring instead of a pentanoic acid chain.

Uniqueness

5-(2-Hydroxy-5-methylphenyl)-5-oxopentanoic acid is unique due to the presence of both a hydroxy group and a ketone group on the phenyl ring, along with a pentanoic acid chain

Properties

CAS No.

4649-01-8

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

5-(2-hydroxy-5-methylphenyl)-5-oxopentanoic acid

InChI

InChI=1S/C12H14O4/c1-8-5-6-11(14)9(7-8)10(13)3-2-4-12(15)16/h5-7,14H,2-4H2,1H3,(H,15,16)

InChI Key

LSRKEDUXVFACQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)CCCC(=O)O

Origin of Product

United States

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